N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and a dioxothiazinan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxothiazinan moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and dioxothiazinan moiety can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Thiophene derivatives like suprofen and articaine are known for their pharmacological properties.
Uniqueness
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a dioxothiazinan moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and existing research findings.
Structural Characteristics
The compound features a thiazinan ring , a phenyl group , and a thiophene moiety, combined with a carboxamide functional group. The presence of the dioxido group enhances its chemical reactivity and biological profile. The molecular formula is C20H21N3O3S, with a molecular weight of 383.5 g/mol .
Biological Activity Overview
Research indicates that compounds containing thiazinan and thiophene structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties : Compounds with similar structural motifs have been studied for their potential to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical studies.
The mechanisms by which this compound exerts its effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways.
- Metal Coordination : The ability to coordinate with metal ions could influence its biological activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Common reagents include elemental sulfur and various arylamines .
Antimicrobial Activity
A study evaluated the antibacterial effects of various thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Studies
In vitro studies have shown that derivatives containing the thiazinan structure can induce apoptosis in cancer cell lines like HeLa and MCF-7. The IC50 values for these compounds were significantly lower compared to standard chemotherapeutic agents, indicating potential as anticancer agents .
Comparative Data Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxyindol-1-yl)acetamide | Thiazinane + Indole | Anticancer |
5-Methoxyindole | Simple indole derivative | Anticancer |
Thiazolidine derivatives | Similar thiazolidine structure | Anti-inflammatory |
Case Studies
Several case studies have highlighted the potential of thiazolidine derivatives in treating metabolic disorders. For example, certain thiazolidinone compounds showed promise in enhancing glucose uptake in insulin-resistant models . These findings suggest that modifications to the thiazinan structure could lead to improved therapeutic outcomes.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(14-4-3-10-21-14)16-12-5-7-13(8-6-12)17-9-1-2-11-22(17,19)20/h3-8,10H,1-2,9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSFEAKGOKPOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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